molecular formula C23H18ClN3O3 B2530018 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide CAS No. 898436-97-0

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2530018
CAS No.: 898436-97-0
M. Wt: 419.87
InChI Key: OHHQMZUSYBDTCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The compound also contains a benzoyl group, a chloro group, and a methoxy group.

Scientific Research Applications

Chemical Synthesis and Transformations

The synthesis of related compounds such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This method is significant for the synthesis of indole derivatives, including those similar to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide, showcasing the compound's relevance in synthetic chemistry (Cucek & Verček, 2008).

Antimicrobial and Antifungal Activities

Compounds with similar structures, such as N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, have been synthesized and shown to exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. This suggests potential antimicrobial and antifungal applications for this compound (Mickevičienė et al., 2015).

Anti-tuberculosis and Anticancer Activities

Studies on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which are structurally related to this compound, have shown excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This highlights the potential of such compounds in the development of new therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their derivatives, which share a similar chemical framework with this compound, have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds within this study demonstrated significant antiviral activities, suggesting a potential avenue for the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Properties

IUPAC Name

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-18-11-10-15(24)13-16(18)26-23(29)19-17-9-5-6-12-27(17)21(20(19)25)22(28)14-7-3-2-4-8-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQMZUSYBDTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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